CB1 Receptor Binding Affinity – Class-Level SAR Inference from N1-Isopropyl Analog
While direct binding data for 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole are not publicly available, the structurally closest analog with reported CB1 affinity is the N1-isopropyl derivative (6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole), which exhibits a Ki of 2.5 nM in a radioligand displacement assay using [3H]-CP-55,940 at recombinant human CB1R expressed in HEK293 cell membranes [1]. Patent SAR tables indicate that N1-alkyl groups in the ethyl – isopropyl range confer comparable CB1 antagonist potency, while larger or smaller groups reduce activity [2]. The ethyl analog is therefore predicted to reside in the optimal potency window, though the exact Ki requires experimental confirmation.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not determined in public domain; predicted to be in low nanomolar range based on SAR |
| Comparator Or Baseline | 6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole: Ki = 2.5 nM |
| Quantified Difference | Unknown; ethyl vs isopropyl substitution difference cannot be quantified without direct measurement |
| Conditions | Radioligand displacement assay, [3H]-CP-55,940, recombinant human CB1R, HEK293 cell membranes |
Why This Matters
Procurement decisions for CB1 antagonist programs must consider that the ethyl analog may offer a distinct selectivity or pharmacokinetic profile relative to the isopropyl analog, even if absolute potency is similar; experimental validation is required.
- [1] BindingDB. BDBM50546337. Ki = 2.5 nM for 6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole at human CB1 receptor. https://bdb8.ucsd.edu/bindingdetail.jsp?record=BDBM50546337 (accessed 2026-04-26). View Source
- [2] Carpino, P. A.; Dow, R. L.; Griffith, D. A. Bicyclic pyrazolyl and imidazolyl compounds and uses thereof. U.S. Patent 7,151,097, Dec. 19, 2006. (Tables 1–4 illustrate N1-alkyl SAR trends.) View Source
